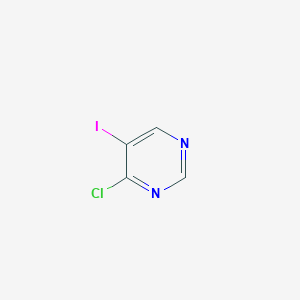

4-Chloro-5-iodopyrimidine

Description

The exact mass of the compound 4-Chloro-5-iodopyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-5-iodopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-iodopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-4-3(6)1-7-2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWOQXBVRYUITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459485 | |

| Record name | 4-Chloro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63558-65-6 | |

| Record name | 4-Chloro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-5-iodopyrimidine Chemistry

This guide outlines the chemical behavior, reactivity profiles, and functionalization strategies for 4-Chloro-5-iodopyrimidine , a high-value heterocyclic scaffold in medicinal chemistry.

Executive Summary

4-Chloro-5-iodopyrimidine is a bifunctional electrophile serving as a linchpin in the synthesis of polysubstituted pyrimidines. Its utility stems from the electronic differentiation between the C4-Chlorine and C5-Iodine sites. This orthogonality allows for sequential functionalization: the electron-deficient C4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C5-iodide motif serves as a premier handle for Palladium-catalyzed cross-coupling and halogen-metal exchange. This guide provides the technical roadmap for exploiting these orthogonal reactivities to construct complex drug candidates (e.g., kinase inhibitors).

Molecular Architecture & Reactivity Profile

The pyrimidine ring is electron-deficient (π-deficient), mimicking the reactivity of nitrobenzene. However, the presence of halogens at C4 and C5 creates a specific "reactivity dipole" that researchers must navigate.

Electronic Differentiation

-

C4 Position (Chlorine): Located

to the ring nitrogens. The C=N bond polarization makes this carbon highly electrophilic. The C4-Cl bond is activated for SNAr but is slower to undergo oxidative addition with Pd(0) compared to C5-I. -

C5 Position (Iodine): Located

to the ring nitrogens (the "aromatic" position). It is less electrophilic towards nucleophiles but possesses a weaker C-X bond (C-I vs. C-Cl), making it the preferred site for metal insertion (oxidative addition or lithiation).

Decision Logic for Functionalization

-

Pathway A (SNAr): Nucleophiles (Amines, Alkoxides, Thiols) exclusively attack C4 first.

-

Pathway B (Pd-Coupling): Palladium(0) catalysts insert into the C5-I bond first due to lower bond dissociation energy (BDE), preserving the C4-Cl handle.

-

Pathway C (Lithiation): Halogen-metal exchange with n-BuLi occurs selectively at C5-I .

Reactive Workflows & Signaling Pathways

The following diagram illustrates the orthogonal reactivity logic, allowing the chemist to choose the order of operations based on the desired target structure.

Caption: Divergent synthesis map showing site-selective functionalization of 4-chloro-5-iodopyrimidine.

Experimental Protocols

Protocol A: Regioselective SNAr at C4

Objective: Synthesis of 4-amino-5-iodopyrimidine derivatives. This reaction displaces the C4-chloride while leaving the C5-iodide intact for future cross-coupling.

Materials:

-

4-Chloro-5-iodopyrimidine (1.0 equiv)[1]

-

Primary Amine (e.g., Aniline or Benzylamine) (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: Isopropanol (IPA) or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-5-iodopyrimidine (1.0 g, 4.16 mmol) in Isopropanol (10 mL).

-

Addition: Add DIPEA (1.45 mL, 8.32 mmol) followed by the amine (4.58 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to 80°C (oil bath). Monitor by TLC or LCMS. Conversion is typically complete within 4–6 hours.

-

Workup: Cool to room temperature.

-

If product precipitates: Filter the solid, wash with cold water and cold pentane.

-

If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization from EtOH/Water or flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The reaction is driven by the formation of a Meisenheimer complex at C4. The C5-I atom, although bulky, provides an inductive electron-withdrawing effect that actually accelerates nucleophilic attack at C4 compared to a non-halogenated analog.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C5

Objective: Synthesis of 4-chloro-5-arylpyrimidine. This reaction installs a carbon framework at C5 while preserving the C4-chloride.

Materials:

-

4-Chloro-5-iodopyrimidine (1.0 equiv)[1]

-

Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

-

Degassing: Charge the reaction vessel with solvent and sparge with Argon/Nitrogen for 15 minutes. (Strict deoxygenation is critical to prevent homocoupling of the boronic acid).

-

Assembly: Add 4-chloro-5-iodopyrimidine (500 mg, 2.08 mmol), Arylboronic acid (2.29 mmol), and catalyst (Pd(PPh₃)₄, 120 mg).

-

Activation: Add the aqueous Na₂CO₃ solution.

-

Reaction: Heat to 75–80°C under an inert atmosphere for 4–12 hours.

-

Note: Avoid temperatures >100°C to prevent incidental hydrolysis or coupling at the C4-Cl position.

-

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Silica gel chromatography. The product (4-chloro-5-aryl) is often less polar than the starting material.

Physical Properties & Stability Data

Understanding the physicochemical baseline is essential for process safety and storage.

| Property | Data Value | Notes |

| Molecular Formula | C₄H₂ClIN₂ | |

| Molecular Weight | 240.43 g/mol | |

| Appearance | Pale yellow to tan solid | Darkens upon light exposure |

| Melting Point | 102–106 °C | Varies slightly by purity; typically a crystalline solid |

| Boiling Point | ~275 °C (at 760 mmHg) | Decomposition may occur near BP |

| Density | 2.2 ± 0.1 g/cm³ | High density due to Iodine content |

| Solubility | DMSO, DMF, THF, EtOAc | Poorly soluble in water; sparingly soluble in hexanes |

| Storage | 2–8°C, Protect from Light | Hygroscopic .[2][3][4][5] Store under inert gas (Argon) |

Safety Advisory:

-

Lachrymator: Like many halopyrimidines, this compound can be irritating to eyes and mucous membranes.[6] Handle in a fume hood.

-

Light Sensitivity: The C-I bond is photosensitive. Long-term exposure to light releases iodine (purple discoloration) and degrades the compound.

References

-

PubChem Compound Summary. 4-Chloro-5-iodopyrimidine (CID 11230204). National Center for Biotechnology Information. Link

-

Thermo Fisher Scientific. Safety Data Sheet: 2,4,6-Trichloropyrimidine and related halo-pyrimidines. (Safety data extrapolation for halopyrimidine handling). Link

-

World Intellectual Property Organization. Patent WO2021226269A1: Heteroaromatic macrocyclic ether chemotherapeutic agents. (Describes lithiation and substitution protocols). Link

-

Chemical Reviews. Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. (Mechanistic grounding for C5-Pd insertion preference). Link

-

BenchChem. Synthesis of 4-Amino-2-chloro-5-iodopyrimidine. (Protocol reference for amino-halogenated pyrimidines). Link

Author Note: This guide synthesizes standard organometallic principles with specific substrate reactivity. Always perform a small-scale test reaction (10–50 mg) when applying these protocols to new substrates.

Sources

- 1. US20130225552A1 - Heterobicyclic compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents - Google Patents [patents.google.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-iodopyrimidine: A Core Heterocycle for Drug Discovery

Introduction: The Strategic Importance of 4-Chloro-5-iodopyrimidine in Medicinal Chemistry

In the landscape of modern drug discovery and development, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry. Its prevalence in biologically active molecules, from antiviral agents to kinase inhibitors, underscores its significance. The strategic functionalization of the pyrimidine ring offers a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. Among the vast array of substituted pyrimidines, 4-chloro-5-iodopyrimidine emerges as a particularly valuable and versatile building block.

The trifunctional nature of this molecule, featuring a reactive chlorine atom at the 4-position, an iodine atom at the 5-position, and the inherent reactivity of the pyrimidine ring itself, provides medicinal chemists with a powerful platform for molecular elaboration. The chloro and iodo substituents serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties and the construction of extensive compound libraries for high-throughput screening. This guide provides a comprehensive overview of the primary synthetic routes to 4-chloro-5-iodopyrimidine, offering detailed experimental protocols, mechanistic insights, and practical guidance for researchers and scientists in the field.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of 4-chloro-5-iodopyrimidine is paramount for its safe handling, storage, and effective use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₄H₂ClIN₂ |

| Molecular Weight | 240.43 g/mol |

| Appearance | Solid |

| CAS Number | 63558-65-6 |

| Storage | Store in a freezer, protected from light.[1] |

Safety Profile: 4-Chloro-5-iodopyrimidine and its precursors are hazardous materials and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each chemical used.

Synthetic Strategies: Pathways to a Key Intermediate

Two principal synthetic strategies are commonly employed for the preparation of 4-chloro-5-iodopyrimidine. The choice of route often depends on the availability of starting materials, desired scale of synthesis, and the specific requirements of the research program.

-

Direct Iodination of 4-Chloropyrimidine: This is arguably the most direct and atom-economical approach, involving the electrophilic iodination of commercially available 4-chloropyrimidine.

-

Chlorination of 5-Iodouracil: This route begins with the more readily available 5-iodouracil and involves the conversion of the hydroxyl groups to chlorine atoms. This method typically yields the di-chlorinated intermediate, 2,4-dichloro-5-iodopyrimidine, which would then require a selective de-chlorination step.

This guide will provide a detailed protocol for the direct iodination of 4-chloropyrimidine, as it represents a more straightforward and potentially higher-yielding pathway. The chlorination of 5-iodouracil will also be discussed as a viable alternative.

Detailed Experimental Protocol: Direct Iodination of 4-Chloropyrimidine

This protocol is based on established procedures for the iodination of substituted pyrimidines, particularly the analogous iodination of 4-amino-2-chloropyrimidine.[1]

Reaction Scheme:

Caption: Synthetic workflow for the direct iodination of 4-chloropyrimidine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Molar Equivalents |

| 4-Chloropyrimidine | 114.53 | 1.15 g | 1.0 |

| N-Iodosuccinimide (NIS) | 224.99 | 2.47 g - 3.37 g | 1.1 - 1.5 |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 20 mL | - |

| Ethyl Acetate (EtOAc) | 88.11 | As needed for extraction | - |

| Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed for quenching | - |

| Brine (saturated aqueous NaCl) | - | As needed for washing | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed for drying | - |

| Silica Gel | - | For column chromatography | - |

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloropyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 to 1.5 eq) portion-wise at room temperature. The addition should be done carefully to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[1]

-

Work-up - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench any excess iodine.

-

Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Work-up - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable gradient of hexane and ethyl acetate, to afford pure 4-chloro-5-iodopyrimidine.

Mechanistic Insights: Electrophilic Aromatic Substitution

The direct iodination of 4-chloropyrimidine proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrimidine ring, although electron-deficient due to the presence of two nitrogen atoms, can still undergo electrophilic attack, particularly at the electron-rich C-5 position.

Caption: Simplified mechanism of electrophilic iodination of 4-chloropyrimidine.

N-Iodosuccinimide serves as the source of the electrophilic iodine species (I⁺). The reaction is often facilitated by the polarity of the solvent, such as DMF. In some cases, for less reactive substrates, an acid catalyst like trifluoroacetic acid can be used to activate the NIS and enhance the electrophilicity of the iodine.[2]

Alternative Synthetic Route: Chlorination of 5-Iodouracil

Reaction Scheme:

Caption: Synthetic pathway from 5-iodouracil to 4-chloro-5-iodopyrimidine.

The chlorination of hydroxypyrimidines is a well-established transformation, typically employing phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) to drive the reaction to completion.[3] This reaction converts the keto-enol tautomers of the uracil ring into the corresponding chloroaromatic derivative.

However, this route presents a significant challenge: the selective removal of the chlorine atom at the 2-position of the resulting 2,4-dichloro-5-iodopyrimidine. The two chlorine atoms exhibit different reactivities, which, in principle, allows for regioselective substitution. Catalytic hydrogenation is a common method for dechlorination, but achieving selectivity in this case can be difficult and may require careful optimization of catalysts and reaction conditions.[4]

Conclusion: A Versatile Building Block for Innovation

The synthesis of 4-chloro-5-iodopyrimidine provides a gateway to a vast chemical space for the development of novel therapeutic agents and chemical probes. The direct iodination of 4-chloropyrimidine offers a robust and efficient method for its preparation. As with any chemical synthesis, careful optimization of reaction conditions and rigorous purification are essential to obtain a high-quality product. This guide provides a solid foundation for researchers to confidently synthesize and utilize this key heterocyclic intermediate in their drug discovery endeavors.

References

- Google Patents. CN113912550A - Method for preparing 2,4,5-trichloropyrimidine.

-

ResearchGate. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]

- Google Patents. CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound.

-

Organic Syntheses. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Available from: [Link]

-

National Center for Biotechnology Information. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]

-

ResearchGate. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Available from: [Link]

-

ResearchGate. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Available from: [Link]

-

Semantic Scholar. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]

- Google Patents. CN104761505A - Preparation method for chloropyrimidine compound.

-

PubMed. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1][5]benzodiazepines. Available from: [Link]

-

National Center for Biotechnology Information. 2,4-Dichloro-5-iodopyrimidine. Available from: [Link]

-

Organic Chemistry Portal. Iodination - Common Conditions. Available from: [Link]

-

MDPI. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available from: [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

-

Royal Society of Chemistry. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions. Available from: [Link]

-

Taylor & Francis Online. Dechlorination – Knowledge and References. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN104761505A - Preparation method for chloropyrimidine compound - Google Patents [patents.google.com]

- 4. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Chloro-5-iodopyrimidine: A Technical Guide for Researchers

Abstract

Introduction: The Significance of 4-Chloro-5-iodopyrimidine in Synthesis

Halogenated pyrimidines are a cornerstone of modern synthetic and medicinal chemistry. The strategic placement of halogen atoms on the pyrimidine ring imparts unique reactivity and physicochemical properties, making them invaluable precursors for the synthesis of complex molecular architectures. 4-Chloro-5-iodopyrimidine, with its distinct chloro and iodo substituents, offers orthogonal reactivity, enabling selective functionalization at different positions of the pyrimidine core. This dual halogenation pattern is particularly advantageous for sequential cross-coupling reactions, allowing for the controlled introduction of diverse functionalities and the rapid construction of chemical libraries for drug screening.

A thorough understanding of the spectroscopic signature of 4-Chloro-5-iodopyrimidine is paramount for its effective utilization. Spectroscopic data serves as a critical tool for identity confirmation of starting materials, assessment of purity, and monitoring the progress of chemical transformations. This guide provides a detailed examination of the expected NMR, IR, and MS data for this compound.

Molecular Structure and Key Physicochemical Properties

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure.

Diagram: Molecular Structure of 4-Chloro-5-iodopyrimidine

Caption: 2D structure of 4-Chloro-5-iodopyrimidine.

| Property | Value | Source |

| Molecular Formula | C₄H₂ClIN₂ | [1] |

| Molecular Weight | 240.43 g/mol | [1] |

| CAS Number | 63558-65-6 | [1] |

| Appearance | Expected to be a solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on the structure of 4-Chloro-5-iodopyrimidine and typical chemical shift values for similar heterocyclic systems.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Chloro-5-iodopyrimidine is expected to be simple, exhibiting two distinct signals in the aromatic region, corresponding to the two protons on the pyrimidine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.7 - 9.0 | Singlet (s) | 1H | H-2 | The proton at position 2 is flanked by two electronegative nitrogen atoms, leading to a significant downfield shift. |

| ~ 8.9 - 9.2 | Singlet (s) | 1H | H-6 | The proton at position 6 is adjacent to a nitrogen atom and a carbon bearing a chlorine atom, also resulting in a downfield shift. |

Diagram: ¹H NMR Assignment Workflow

Caption: A plausible EI-MS fragmentation pathway for 4-Chloro-5-iodopyrimidine.

Experimental Protocol for MS Data Acquisition (Theoretical)

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Sample Introduction: The sample can be introduced via a direct insertion probe for solids or via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

EI Parameters:

-

Ionization energy: 70 eV.

-

Source temperature: 200-250 °C.

-

-

Mass Analyzer Parameters:

-

Mass range: m/z 40-500.

-

Resolution: >10,000 for high-resolution mass spectrometry (HRMS) to confirm elemental composition.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 4-Chloro-5-iodopyrimidine. While experimental spectra are not widely available, the theoretical data and interpretation presented herein offer a valuable resource for scientists working with this important synthetic building block. The predicted spectra are based on fundamental principles of spectroscopy and analysis of structurally related compounds. Researchers are encouraged to acquire experimental data on their own samples for definitive characterization and to contribute to the public body of scientific knowledge. The provided theoretical protocols offer a solid starting point for such experimental work.

References

-

Chemsrc. 4-Chloro-5-iodopyrimidine. (accessed January 2026). [Link]

-

PubChem. 4-Chloro-5-iodopyrimidine. National Center for Biotechnology Information. (accessed January 2026). [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Key Structural Features of 4-Chloro-5-iodopyrimidine for Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast arsenal of heterocyclic scaffolds, 4-chloro-5-iodopyrimidine stands out as a versatile and highly valuable intermediate. Its unique arrangement of two distinct halogen atoms on an electron-deficient pyrimidine core provides a platform for orthogonal and site-selective functionalization, enabling the rapid construction of diverse chemical libraries. This guide delves into the core structural features of 4-chloro-5-iodopyrimidine, elucidating the principles behind its reactivity and providing practical insights into its application in modern synthetic chemistry.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of 4-chloro-5-iodopyrimidine is fundamental for its effective use in synthesis.

Table 1: Physicochemical Properties of 4-Chloro-5-iodopyrimidine [1][2]

| Property | Value |

| CAS Number | 63558-65-6 |

| Molecular Formula | C₄H₂ClIN₂ |

| Molecular Weight | 240.43 g/mol |

| Appearance | Solid |

| Boiling Point | 275.0 ± 20.0 °C at 760 mmHg |

| Density | 2.2 ± 0.1 g/cm³ |

| Flash Point | 120.1 ± 21.8 °C |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is anticipated to show two signals in the aromatic region, corresponding to the protons at the C-2 and C-6 positions of the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms of the pyrimidine ring. The carbons attached to the halogens (C-4 and C-5) and the nitrogens (C-2 and C-6) will exhibit characteristic chemical shifts.

Synthesis of 4-Chloro-5-iodopyrimidine

The most common synthetic route to 4-chloro-5-iodopyrimidine involves the chlorination of a 5-iodouracil precursor. This transformation is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 4-Chloro-5-iodopyrimidine from 5-Iodouracil

This protocol is adapted from established procedures for the chlorination of uracil derivatives.[3]

Materials:

-

5-Iodouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-iodouracil (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

-

Optionally, add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully cool the reaction mixture to room temperature.

-

Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic reaction.

-

Once the quench is complete, neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 4-chloro-5-iodopyrimidine, which can be further purified by recrystallization or column chromatography if necessary.

The Dichotomy of Reactivity: Understanding Site-Selectivity

The synthetic utility of 4-chloro-5-iodopyrimidine hinges on the differential reactivity of the C-Cl and C-I bonds. This allows for selective functionalization at either the C-4 or C-5 position, a concept known as orthogonality in synthesis.

Nucleophilic Aromatic Substitution (SₙAr): The Primacy of the C-4 Position

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SₙAr). In the case of 4-chloro-5-iodopyrimidine, the C-4 position is significantly more activated towards nucleophilic attack than the C-5 position. This is due to the ability of the nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.

Caption: Workflow for Nucleophilic Aromatic Substitution on 4-Chloro-5-iodopyrimidine.

This inherent reactivity allows for the selective displacement of the chlorine atom by a wide range of nucleophiles, including amines, alkoxides, and thiolates, while leaving the iodine atom intact for subsequent transformations.

Experimental Protocol: Nucleophilic Aromatic Substitution with a Primary Amine

This is a general procedure that can be adapted for various primary and secondary amines.

Materials:

-

4-Chloro-5-iodopyrimidine

-

Primary amine (e.g., benzylamine) (1.1-1.5 eq)

-

A suitable solvent (e.g., ethanol, isopropanol, or DMF)

-

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) (optional, 1.5-2.0 eq)

Procedure:

-

Dissolve 4-chloro-5-iodopyrimidine (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the primary amine (1.1-1.5 eq) and the optional base (DIPEA).

-

Heat the reaction mixture to a temperature between 60-100 °C, depending on the reactivity of the amine and the solvent used.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired 4-amino-5-iodopyrimidine derivative.

Palladium-Catalyzed Cross-Coupling Reactions: Activating the C-I and C-Cl Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-X bond in these reactions generally follows the order C-I > C-Br > C-Cl, which is the reverse of the leaving group ability in SₙAr reactions. This differential reactivity allows for the selective functionalization of the C-I bond in the presence of the C-Cl bond.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. Due to the higher reactivity of the C-I bond, Suzuki coupling can be performed selectively at the C-5 position of 4-chloro-5-iodopyrimidine.

Caption: Key Cross-Coupling Reactions of 4-Chloro-5-iodopyrimidine.

Experimental Protocol: Suzuki-Miyaura Coupling [4][5]

This general protocol can be adapted for various aryl and heteroaryl boronic acids.

Materials:

-

4-Chloro-5-iodopyrimidine

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)

-

Solvent system (e.g., dioxane/water, toluene/water, or DMF/water)

Procedure:

-

To a reaction vessel, add 4-chloro-5-iodopyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq).

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the 4-chloro-5-arylpyrimidine.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, this reaction can be performed selectively at the C-5 position of 4-chloro-5-iodopyrimidine.

Experimental Protocol: Sonogashira Coupling [6][7]

Materials:

-

4-Chloro-5-iodopyrimidine

-

Terminal alkyne (e.g., phenylacetylene) (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI) (1-5 mol%)

-

A base (e.g., triethylamine or diisopropylamine)

-

A solvent (e.g., THF or DMF)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 4-chloro-5-iodopyrimidine (1.0 eq), the palladium catalyst, and CuI in the chosen solvent.

-

Add the terminal alkyne (1.1-1.5 eq) followed by the amine base.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the desired 4-chloro-5-alkynylpyrimidine.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While this reaction can occur at both the C-4 and C-5 positions, the greater reactivity of the C-Cl bond in SₙAr-type reactions often leads to amination at the C-4 position under milder conditions. However, with appropriate ligand and catalyst selection, amination at the C-5 position can also be achieved.

Experimental Protocol: Buchwald-Hartwig Amination at C-4 [8][9]

Materials:

-

4-Chloro-5-iodopyrimidine

-

Amine (primary or secondary) (1.1-1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)

-

A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the anhydrous solvent and stir for a few minutes to allow for complex formation.

-

Add 4-chloro-5-iodopyrimidine (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).

-

Seal the reaction vessel and heat to 80-120 °C until the reaction is complete.

-

Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield the 4-amino-5-iodopyrimidine derivative.

Orthogonal Synthetic Strategies

The distinct reactivity profiles of the C-4 and C-5 positions of 4-chloro-5-iodopyrimidine allow for the development of elegant and efficient orthogonal synthetic strategies. A typical approach involves an initial nucleophilic substitution at the C-4 position, followed by a palladium-catalyzed cross-coupling reaction at the C-5 position. This two-step sequence enables the introduction of two different substituents with high regioselectivity.

Caption: A representative orthogonal synthetic strategy using 4-chloro-5-iodopyrimidine.

Conclusion

4-Chloro-5-iodopyrimidine is a powerful and versatile building block for the synthesis of a wide array of substituted pyrimidines. Its key structural features—an electron-deficient aromatic core and two differentially reactive halogen atoms—provide a robust platform for selective and orthogonal functionalization. By understanding the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can harness the full synthetic potential of this valuable intermediate to accelerate the discovery and development of novel chemical entities.

References

- Langer, P., & Hussain, M. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synlett, 2010(12), 1873-1876.

- Doležal, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953.

- Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.

- Google Patents. (2012). Preparation method for 2,4,5-trichloropyrimidine compound (CN102827085A).

- ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.

-

PubChem. (n.d.). 4-Chloro-5-iodopyrimidine. Retrieved from [Link]

- Dounay, A. B., & Tuttle, J. B. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(12), 4339-4343.

-

Chemsrc. (2025). 4-Chloro-5-iodopyrimidine. Retrieved from [Link]

- Guillon, J., et al. (2007).

- Jørgensen, M., et al. (2023).

- Chemistry LibreTexts. (2023).

- Sci-Hub. (2019). Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions.

- Dalal Institute. (n.d.).

- Chemistry LibreTexts. (2022).

- Google Patents. (2000). Chloropyrimidine process (EP1042303A1).

- Dalton Transactions. (2011). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles.

- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.

- YouTube. (2019).

- PubMed. (2022).

-

AccelaChemBio. (n.d.). 4-Chloro-5-iodopyrimidine. Retrieved from [Link]

- ACD/Labs. (n.d.).

Sources

- 1. 4-Chloro-5-iodopyrimidine | C4H2ClIN2 | CID 11230204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. japsonline.com [japsonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. ijnc.ir [ijnc.ir]

- 9. preprints.org [preprints.org]

The Strategic Utility of 4-Chloro-5-iodopyrimidine in Modern Synthesis: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Among the diverse array of pyrimidine-based building blocks, 4-chloro-5-iodopyrimidine stands out as a particularly versatile and powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, unique reactivity, and strategic applications in drug discovery and materials science, offering field-proven insights for its effective utilization.

The strategic placement of two distinct halogen atoms on the pyrimidine ring—a chloro group at the 4-position and an iodo group at the 5-position—endows 4-chloro-5-iodopyrimidine with a differential reactivity profile that is highly sought after in multistep synthetic campaigns. This "orthogonality" allows for selective functionalization at either position, enabling the efficient and controlled elaboration of the pyrimidine core.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 4-chloro-5-iodopyrimidine is crucial for its handling, storage, and application in synthesis.

| Property | Value |

| Molecular Formula | C₄H₂ClIN₂ |

| Molecular Weight | 240.43 g/mol |

| Appearance | Solid |

| CAS Number | 63558-65-6 |

Synthesis of a Key Building Block

While various methods exist for the synthesis of substituted pyrimidines, a common and effective route to 4-chloro-5-iodopyrimidine often starts from readily available precursors like uracil or its derivatives. A representative synthetic approach involves a two-step process: chlorination followed by iodination.

A plausible synthetic pathway can be envisioned starting from 5-iodouracil. The conversion of the hydroxyl groups of 5-iodouracil to chloro groups can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), a common method for the preparation of chloropyrimidines from their hydroxy counterparts.[1]

Alternatively, direct iodination of a pre-existing 4-chloropyrimidine can be employed. This electrophilic aromatic substitution is typically carried out using an iodinating agent like N-iodosuccinimide (NIS).[2]

Illustrative Synthetic Workflow: Chlorination of a Hydroxypyrimidine

The following diagram illustrates the general concept of converting a hydroxypyrimidine to a chloropyrimidine, a key transformation in the synthesis of the title compound.

Caption: General workflow for the chlorination of a hydroxypyrimidine.

The Power of Differential Reactivity: A Chemist's Toolkit

The synthetic utility of 4-chloro-5-iodopyrimidine lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is weaker than the carbon-chlorine bond, making the 5-position more susceptible to palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C5 position while leaving the C4-chloro group available for subsequent transformations, such as nucleophilic aromatic substitution (SNAr).

This regioselectivity is a cornerstone of its application, enabling a modular and convergent approach to the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

4-Chloro-5-iodopyrimidine is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide.[3][4] In the case of 4-chloro-5-iodopyrimidine, the reaction with a boronic acid will preferentially occur at the more reactive C5-iodo position.[5]

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine 4-chloro-5-iodopyrimidine (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.) in a suitable solvent (e.g., 1,4-dioxane/water, toluene/water).

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Caption: Regioselective Suzuki-Miyaura coupling at the C5 position.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[6][7] Similar to the Suzuki coupling, this reaction proceeds selectively at the C5-iodo position of 4-chloro-5-iodopyrimidine.

General Experimental Protocol for Sonogashira Coupling:

-

Reaction Setup: To a solution of 4-chloro-5-iodopyrimidine (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, diisopropylethylamine, 2-3 eq.).

-

Degassing: Purge the reaction mixture with an inert gas.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with aqueous ammonium chloride, extract with an organic solvent, and purify the product by column chromatography.

Caption: Regioselective Sonogashira coupling at the C5 position.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with a halide.[8][9] This reaction also exhibits a preference for the C5-iodo position of 4-chloro-5-iodopyrimidine.

General Experimental Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-chloro-5-iodopyrimidine (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq.) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor for completion.

-

Work-up and Purification: After cooling, quench the reaction, extract the product, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): Functionalizing the C4 Position

The chloro group at the 4-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyrimidine nitrogens. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, after the C5 position has been functionalized.

General Experimental Protocol for SNAr:

-

Reaction Setup: Dissolve the 5-substituted-4-chloropyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, DMSO).

-

Nucleophile Addition: Add the desired nucleophile (1.1-2.0 eq.) and, if necessary, a base (e.g., K₂CO₃, Et₃N) to facilitate the reaction.

-

Reaction: Heat the reaction mixture until the starting material is consumed.

-

Work-up and Purification: Cool the reaction, and either precipitate the product by adding water or perform an extractive work-up. The crude product is then purified by recrystallization or column chromatography.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

The unique reactivity of 4-chloro-5-iodopyrimidine makes it a valuable building block in the synthesis of numerous biologically active compounds, particularly in the realm of kinase inhibitors.[10][11][12]

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a common feature in many kinase inhibitors, and 4-chloro-5-iodopyrimidine provides an efficient entry point for the synthesis of diverse libraries of potential drug candidates.

For instance, in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, the pyrimidine core can be sequentially functionalized using the strategies outlined above to generate potent and selective drug molecules.[10][11] The synthesis of Imatinib analogues, a well-known tyrosine kinase inhibitor, can also utilize pyrimidine building blocks derived from similar strategies.[13][14][15]

Caption: A general synthetic strategy for kinase inhibitors.

Conclusion

4-Chloro-5-iodopyrimidine is a powerful and versatile heterocyclic building block that offers a wealth of opportunities for the synthesis of complex and biologically active molecules. Its differential reactivity allows for a programmed and efficient functionalization of the pyrimidine core, making it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis and reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in the quest for novel therapeutics and advanced materials.

References

- CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound - Google Patents.

-

Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. - SciSpace. Available at: [Link].

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available at: [Link].

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link].

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - MDPI. Available at: [Link].

-

Synthesis, characterization, and antitumor activity of 5-iodouracil complexes - PubMed. Available at: [Link].

-

Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][2][3]benzodiazepines - PubMed. Available at: [Link].

-

The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - NIH. Available at: [Link].

-

Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available at: [Link].

-

Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed. Available at: [Link].

-

Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link].

- US8609842B2 - Method for synthesizing Imatinib - Google Patents.

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link].

-

Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022-08-23) Available at: [Link].

-

Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - ResearchGate. Available at: [Link].

-

4-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 17893713 - PubChem. Available at: [Link].

-

Recent Updates on Structural Aspects of ALK Inhibitors as an Anticancer Agent - PubMed. Available at: [Link].

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link].

-

Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - RSC Publishing. Available at: [Link].

-

What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? | ResearchGate. Available at: [Link].

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link].

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link].

-

Modular Continuous Flow Synthesis of Imatinib and Analogues - DSpace@MIT. Available at: [Link].

-

Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link].

-

The Synthesis Journey: Crafting Potent ALK-5 Inhibitors. (2026-01-26) Available at: [Link].

-

Featured Reviews in Organic Chemistry - MDPI. Available at: [Link].

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link].

-

via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. Available at: [Link].

-

How do ALK-inhibitors work in ALK-positive lung cancer? - YouTube. (2018-06-05) Available at: [Link].

-

Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline (the yields were determined by 1 H NMR). Available at: [Link].

-

Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - Stockton University. Available at: [Link].

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link].

-

Design, synthesis, and anaplastic lymphoma kinase (ALK) inhibitory activity for a novel series of 2,4,8,22-tetraazatetracyclo[14.3.1.1³,⁷.1⁹,¹³]docosa-1(20),3(22),4,6,9(21),10,12,16,18-nonaene macrocycles - PubMed. Available at: [Link].

-

article_709224_5152877e3ba82... (2024-12-07) Available at: [Link].

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018-09-11) Available at: [Link].

Sources

- 1. CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. research.rug.nl [research.rug.nl]

- 10. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Updates on Structural Aspects of ALK Inhibitors as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Heck reaction conditions for 4-Chloro-5-iodopyrimidine

Application Note: Regioselective Heck Cross-Coupling of 4-Chloro-5-iodopyrimidine

Executive Summary

This guide details the optimized protocols for the regioselective Mizoroki-Heck reaction of 4-chloro-5-iodopyrimidine . This substrate is a critical "linchpin" scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., CDK, JAK pathways). The core challenge is achieving exclusive C–C bond formation at the C5-iodide position while preserving the C4-chloride for subsequent nucleophilic aromatic substitution (SNAr).

We present two validated workflows:

-

Protocol A (Classical): Phosphine-ligated palladium catalysis for broad substrate scope.

-

Protocol B (Jeffery Conditions): Ligand-free, phase-transfer catalysis for high-efficiency coupling of electron-deficient iodides.

Chemical Context & Mechanistic Logic

The Selectivity Hierarchy

The success of this reaction relies on the bond dissociation energy (BDE) differential between the C–I and C–Cl bonds.

-

C5–I (Reactive Site): The C–I bond is weaker (~65 kcal/mol) and undergoes rapid oxidative addition by Pd(0). The electron-deficient pyrimidine ring further accelerates this step compared to phenyl iodides.

-

C4–Cl (Latent Site): The C–Cl bond is stronger (~95 kcal/mol) and sterically adjacent to the pyrimidine nitrogens. Under controlled conditions (temp < 110°C), it remains inert to Pd-insertion, serving as a "masked" electrophile for downstream functionalization.

Mechanistic Pathway

The reaction follows the neutral catalytic cycle.[1] The critical decision point occurs at the oxidative addition step.[2]

Figure 1: Catalytic cycle highlighting the kinetic selectivity for C5-I oxidative addition.

Optimization Strategy

Catalyst & Ligand Selection

-

Catalyst: Pd(OAc)₂ is the precursor of choice.[3][4] It is air-stable and reduces in situ to Pd(0) via phosphine oxidation or olefin coordination.

-

Ligand (Protocol A): Triphenylphosphine (PPh₃) is standard. However, for sterically demanding alkenes, Tri-o-tolylphosphine (P(o-tol)₃) is superior as its bulk promotes the dissociation required for olefin coordination.

-

Ligand-Free (Protocol B): Pyrimidines are electron-deficient enough that "Jeffery conditions" (Pd salt + Tetraalkylammonium halide) often outperform phosphine systems. The ammonium salt stabilizes Pd-nanoclusters, preventing "palladium black" precipitation.

Base & Solvent

-

Base: Strong bases (e.g., NaOtBu) must be avoided to prevent SNAr displacement of the C4-chloride.

-

Recommended:Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) .

-

-

Solvent: Polar aprotic solvents like DMF or DMAc are essential to solubilize the polar pyrimidine and stabilize the ionic Pd intermediates.

Detailed Protocols

Protocol A: Standard Phosphine Conditions

Best for: Styrenes, simple acrylates, and initial screening.

Reagents:

-

Substrate: 1.0 equiv

-

Alkene: 1.2 – 1.5 equiv

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10-15 mol%)

-

Base: Et₃N (2.0 equiv)

-

Solvent: DMF (0.2 M concentration)

Procedure:

-

Charge a reaction vial with 4-chloro-5-iodopyrimidine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.10 equiv).

-

Evacuate and backfill with Nitrogen (x3).

-

Add degassed DMF via syringe.

-

Add Et₃N (2.0 equiv) and the alkene (1.2 equiv).

-

Heat to 80–90°C for 4–12 hours. Monitor by HPLC/LC-MS.

-

Checkpoint: Conversion should stop when starting material is consumed. Do not overheat (>100°C) to avoid C4-activation.

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry organic layer over Na₂SO₄.

Protocol B: Jeffery Conditions (Ligand-Free)

Best for: Electron-deficient alkenes, avoiding phosphine contamination, and "green" process scaling.

Reagents:

-

Substrate: 1.0 equiv

-

Alkene: 1.2 equiv

-

Catalyst: Pd(OAc)₂ (2–5 mol%)

-

Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)

-

Base: NaHCO₃ (2.5 equiv)

-

Solvent: DMF (0.2 M)

Procedure:

-

Combine substrate, Pd(OAc)₂, TBAB, and NaHCO₃ in a vial.

-

Purge with Nitrogen.

-

Add DMF and Alkene.

-

Heat to 80°C .

-

Note: The mixture may turn black (Pd nanoparticles); this is often the active species in Jeffery conditions and does not necessarily indicate decomposition.

-

-

Workup: Filter through a pad of Celite to remove Pd particles/salts before aqueous extraction.

Data & Performance Comparison

| Parameter | Protocol A (Phosphine) | Protocol B (Jeffery) |

| Active Species | Monomeric Pd-Ligand Complex | Pd-Nanoclusters stabilized by TBAB |

| Reaction Rate | Moderate | Fast (for iodides) |

| C4-Cl Stability | High (at <90°C) | Very High (milder base used) |

| Purification | Requires removal of PPh₃/O=PPh₃ | Simple filtration (No P-byproducts) |

| Cost | Higher (Ligand cost) | Lower |

| Recyclability | Low | Moderate (Pd on solid support possible) |

Troubleshooting & Optimization Logic

Figure 2: Decision tree for troubleshooting common reaction failures.

-

De-iodination (Protodehalogenation): If you observe the product where Iodine is replaced by Hydrogen, the system is reducing. Ensure the solvent is thoroughly degassed and consider using Pd₂(dba)₃ instead of Pd(OAc)₂ to remove the acetate source.

-

Regio-scrambling: If C4-coupling is observed, the temperature is too high. Strictly maintain T < 100°C.

References

-

Jeffery, T. (1984). "Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditions." Tetrahedron Letters, 26(22), 2667-2670. Link

-

Larock, R. C. (1999). "Palladium-catalyzed annulation."[5] Journal of Organometallic Chemistry, 576(1-2), 111-124. Link

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066. Link

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. researchgate.net [researchgate.net]

- 3. Heck Coupling | NROChemistry [nrochemistry.com]

- 4. bilder.buecher.de [bilder.buecher.de]

- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-5-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Heterocyclic Building Block

4-Chloro-5-iodopyrimidine is a key heterocyclic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing a reactive chlorine atom, a versatile iodine atom, and an electron-deficient pyrimidine core, offers a rich platform for the synthesis of complex molecular architectures. The strategic and selective functionalization of this scaffold is paramount in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the principles and practices governing nucleophilic aromatic substitution (SNAr) on 4-chloro-5-iodopyrimidine, with a focus on regioselectivity and practical experimental protocols.

Mechanistic Insights and Regioselectivity: The Predominance of C4 Substitution

The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic aromatic substitution. In the case of 4-chloro-5-iodopyrimidine, the key question for synthetic chemists is the regioselectivity of the substitution: will an incoming nucleophile displace the chlorine at the C4 position or the iodine at the C5 position?

Based on established principles of SNAr on heterocyclic systems, the substitution is predicted to occur selectively at the C4 position , displacing the chloride ion. This selectivity is governed by several factors:

-

Activation of the C4 Position: The C4 and C6 positions of the pyrimidine ring are electronically analogous to the ortho and para positions of a nitro-activated benzene ring, making them significantly more electrophilic and susceptible to nucleophilic attack. The nitrogen atoms of the pyrimidine ring act as strong electron-withdrawing groups, stabilizing the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4.[1]

-

Influence of the C5-Iodo Group: The iodine atom at the C5 position, while being a halogen, is generally considered to be an electron-withdrawing group through its inductive effect. The presence of an electron-withdrawing substituent at the C5 position of a dihalopyrimidine is known to further activate the C4 position for nucleophilic substitution.[2]

-

Leaving Group Ability: While iodide is generally a better leaving group than chloride in SN2 reactions, in the context of SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group.[3] However, even when considering leaving group ability, studies on analogous systems have shown that the reactivity of halopyrimidines in aminolysis follows the trend Br > I ≈ Cl, with only small differences in rates.[4] In a study on 6-alkoxy-4-chloro-5-nitropyrimidines, it was demonstrated both experimentally and computationally that the chlorine atom at C4 is a better leaving group than an alkoxy group at C6 when reacting with primary amines, underscoring the high reactivity of the C4 position.[5]

Therefore, the reaction of 4-chloro-5-iodopyrimidine with a range of nucleophiles is expected to proceed with high regioselectivity to yield 4-substituted-5-iodopyrimidines. This selective functionalization allows for the retention of the iodine atom, which can be subsequently utilized in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further molecular diversity.

Figure 1: Generalized workflow for the nucleophilic aromatic substitution on 4-chloro-5-iodopyrimidine.

Experimental Protocols

The following protocols are provided as a general guide for the nucleophilic aromatic substitution on 4-chloro-5-iodopyrimidine. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates and nucleophiles.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of 4-amino-5-iodopyrimidines.

Sources

- 1. EP1301489B1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]

- 4. C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

Application Note: Leveraging 4-Chloro-5-iodopyrimidine for Advanced Library Synthesis in Drug Discovery

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The strategic functionalization of this heterocycle is paramount in the generation of novel chemical entities for drug discovery. This application note provides a detailed guide for researchers on the use of 4-chloro-5-iodopyrimidine, a versatile and powerful building block for the synthesis of diverse compound libraries. We will explore the principle of its orthogonal reactivity and provide field-proven, step-by-step protocols for key palladium-catalyzed cross-coupling reactions, enabling controlled, sequential diversification of the pyrimidine core.

Introduction: The Power of a Differentiated Scaffold

In the quest for novel therapeutics, Diversity-Oriented Synthesis (DOS) and scaffold-hopping strategies are essential for exploring new chemical space.[4][5][6] These approaches rely on building blocks that allow for the systematic and predictable introduction of diverse chemical functionalities. 4-Chloro-5-iodopyrimidine is an exemplary reagent in this context. Its value lies in the differential reactivity of its two halogen substituents.

The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[7][8] This reactivity gap allows for highly site-selective functionalization at the C5-position (iodine) under milder conditions, while leaving the C4-position (chlorine) intact for a subsequent, distinct chemical transformation under more forcing conditions. This "one-two punch" capability enables the construction of complex, non-symmetrical pyrimidine derivatives from a single, readily available starting material, making it an invaluable tool for library synthesis.[9]

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is crucial for its effective use and storage.

| Property | Value |

| Molecular Formula | C₄H₂ClIN₂ |

| Molecular Weight | 240.43 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| CAS Number | 18437-58-6 |

| Solubility | Soluble in organic solvents (e.g., Dioxane, DMF, THF) |

| Storage | Store at 2-8°C, protected from light and moisture |

Safety Note: Always handle 4-chloro-5-iodopyrimidine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

The Principle of Site-Selective Sequential Cross-Coupling

The synthetic utility of 4-chloro-5-iodopyrimidine is rooted in the differing bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is weaker, making it more susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[7][10] This allows for a two-step diversification strategy as depicted below.

Caption: Sequential functionalization workflow for 4-chloro-5-iodopyrimidine.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating and provide a robust starting point for library development.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol achieves C-C bond formation at the C5-iodo position, attaching an aryl or heteroaryl group while preserving the C4-chloro for subsequent reactions.[11]

Objective: To synthesize a 5-aryl-4-chloropyrimidine derivative.

Materials:

-

4-Chloro-5-iodopyrimidine (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Experimental Procedure:

-

To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-chloro-5-iodopyrimidine, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

-

Add the degassed solvent system (1,4-Dioxane and Water) via syringe.

-

Heat the reaction mixture to 80°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4-chloropyrimidine.

Causality & Insights:

-

Catalyst Choice: Pd(PPh₃)₄ is an effective catalyst for coupling with aryl iodides under relatively mild conditions. Its activity is generally insufficient to promote significant reaction at the C-Cl bond at 80°C, ensuring high selectivity.[12]

-

Base & Solvent: The aqueous base (K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[13] The dioxane/water system is excellent for solubilizing both the organic substrates and the inorganic base.

Protocol 2: Site-Selective Sonogashira Coupling at the C5-Position

This protocol enables the introduction of an alkyne moiety, a valuable functional group for further click chemistry or as a structural element itself. The reaction is known for its mild conditions and high efficiency.[14][15]

Objective: To synthesize a 5-alkynyl-4-chloropyrimidine derivative.

Materials:

-

4-Chloro-5-iodopyrimidine (1.0 eq)

-

Terminal Alkyne (1.2 - 1.5 eq)

-

Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

-

Copper Co-catalyst: Copper(I) Iodide (CuI) (2-5 mol%)

-

Base/Solvent: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Co-solvent (optional): Anhydrous THF or DMF

Experimental Procedure:

-

To a flame-dried Schlenk flask, add 4-chloro-5-iodopyrimidine, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N). The solution should be degassed by bubbling with inert gas for 15-20 minutes.

-

Add the terminal alkyne dropwise via syringe at room temperature.

-

Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired 5-alkynyl-4-chloropyrimidine.

Causality & Insights:

-

Dual Catalysis: The Sonogashira reaction relies on a synergistic palladium and copper catalytic cycle. The copper catalyst forms a copper(I) acetylide intermediate, which then transmetalates to the palladium center.[14]

-

Amine Base: The amine base (e.g., Et₃N) serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and also serves as a solvent. It must be basic enough to neutralize the HI byproduct generated during the reaction.[14]

Protocol 3: Buchwald-Hartwig Amination at the C4-Position

This protocol is performed on the product from Protocol 1 or 2, demonstrating the second stage of diversification by forming a C-N bond at the less reactive C4-chloro position. This reaction requires a more sophisticated catalyst system.[16][17]

Objective: To synthesize a 4-amino-5-substituted-pyrimidine derivative.

Materials:

-

5-Substituted-4-chloropyrimidine (from Protocol 1 or 2) (1.0 eq)

-

Primary or Secondary Amine (1.2 - 2.0 eq)

-

Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

-

Ligand: A sterically hindered biaryl phosphine ligand, e.g., XPhos or SPhos (2-4 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 - 2.5 eq)

-